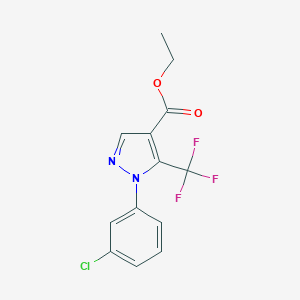

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives with altered functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is primarily utilized in the formulation of herbicides and pesticides. Its trifluoromethyl group enhances biological activity and stability, making it effective against a range of agricultural pests. Research indicates that it can improve crop yield while minimizing environmental impact, thus contributing to sustainable agricultural practices .

Pharmaceutical Development

Drug Synthesis

this compound is being investigated for its potential as a pharmaceutical agent. It serves as an intermediate in synthesizing drugs targeting various diseases, particularly those with anti-inflammatory and anti-cancer properties. Studies have shown that compounds with similar structures exhibit significant therapeutic effects, prompting further exploration into this compound's medicinal capabilities .

Material Science

Advanced Materials Formation

In material science, this compound is explored for its role in developing advanced materials, including coatings and polymers. Its unique chemical structure allows for enhanced durability and resistance to environmental factors, making it suitable for applications in industries such as automotive and aerospace .

Analytical Chemistry

Reference Material in Analytical Methods

In analytical chemistry, this compound is utilized as a standard or reference material. It aids researchers in accurately detecting and quantifying similar compounds within complex mixtures through techniques such as chromatography and mass spectrometry .

Environmental Science

Impact Assessment and Degradation Studies

The compound is also studied for its environmental implications, particularly its degradation pathways and overall impact on ecosystems. Understanding these aspects is crucial for assessing chemical safety and sustainability within various environments .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Agricultural Chemistry | Development of herbicides/pesticides | Enhanced crop yield; reduced environmental impact |

| Pharmaceutical Development | Drug synthesis targeting diseases | Potential anti-inflammatory and anti-cancer properties |

| Material Science | Creation of advanced materials | Improved durability; resistance to environmental factors |

| Analytical Chemistry | Standard/reference material for analytical methods | Accurate detection/quantification in complex mixtures |

| Environmental Science | Study of degradation pathways | Assessment of chemical safety and sustainability |

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

- Ethyl 1-(3-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

- Ethyl 1-(3-chlorophenyl)-5-(difluoromethyl)-1h-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 112055-35-3) is a compound of significant interest due to its potential biological activities, particularly in the area of anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10ClF3N2O2

- Molecular Weight : 318.68 g/mol

- Physical State : Solid

- Color : White to off-white powder

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, the compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- COX Inhibition : Research indicates that compounds with trifluoromethyl groups exhibit enhanced COX inhibitory activity. For instance, derivatives similar to this compound have shown promising selectivity towards COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Case Study Findings :

- A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives significantly reduced inflammation, with some compounds achieving an inhibition percentage comparable to diclofenac sodium, a standard anti-inflammatory drug .

- Histopathological examinations revealed minimal degenerative changes in organs, indicating a favorable safety profile for these compounds .

Analgesic Activity

The analgesic properties of this compound have also been explored:

- Pain Models : In various animal models of pain, such as the formalin test and thermal nociception assays, pyrazole derivatives have shown significant analgesic effects. The mechanism is believed to involve the modulation of pain pathways through COX inhibition and other anti-inflammatory actions .

Data Table: Biological Activity Summary

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : This group enhances lipophilicity and influences binding affinity to target enzymes such as COX.

- Pyrazole Core : The pyrazole moiety is known for its ability to interact with various biological targets, contributing to the compound's pharmacological profile.

Eigenschaften

IUPAC Name |

ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQXJAWBBMSPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398937 | |

| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-35-3 | |

| Record name | Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.